N,N-diethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide
Description
N,N-Diethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide is a structurally complex sulfonamide derivative characterized by a fused benzoxazepinone core linked to a benzenesulfonamide moiety via an acetyl bridge. The compound’s unique architecture combines a seven-membered heterocyclic ring (benzoxazepinone) with a sulfonamide group, which is often associated with bioactivity in pharmaceuticals, such as enzyme inhibition or receptor modulation .
Synthesis of such compounds typically involves multi-step organic reactions, including carbodiimide-mediated coupling (as seen in ) or Hantzsch-type cyclization (). Crystallographic tools like SHELX and ORTEP-3 are critical for structural validation, as they enable precise determination of molecular geometry and intermolecular interactions .
Properties
Molecular Formula |
C22H24N2O6S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N,N-diethyl-3-[2-(2-methyl-3,5-dioxo-1,4-benzoxazepin-4-yl)acetyl]benzenesulfonamide |
InChI |
InChI=1S/C22H24N2O6S/c1-4-23(5-2)31(28,29)17-10-8-9-16(13-17)19(25)14-24-21(26)15(3)30-20-12-7-6-11-18(20)22(24)27/h6-13,15H,4-5,14H2,1-3H3 |
InChI Key |
ULIYUQDIAUMQIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)CN2C(=O)C(OC3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide typically involves multiple steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring. This can be achieved through the reaction of 2-aminobenzoic acid derivatives with suitable electrophiles under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group is introduced via acylation reactions, often using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Sulfonamide Formation: The benzenesulfonamide group is introduced through the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.
Diethyl Substitution: The final step involves the alkylation of the nitrogen atoms with diethyl groups, typically using diethyl sulfate or diethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Substituted sulfonamide derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table and analysis compare N,N-diethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide with analogous compounds, focusing on structural motifs, synthesis pathways, and biological activity.
Table 1: Comparative Analysis of Key Compounds
Structural Comparison
Benzoxazepinone vs. Thiazolidinedione/Dihydropyridine Cores: The target compound’s benzoxazepinone core is distinct from the thiazolidinedione () and dihydropyridine () rings in analogs. In contrast, dihydropyridines are well-established in calcium channel modulation (e.g., nifedipine), while thiazolidinediones are PPARγ agonists (e.g., rosiglitazone) .
Sulfonamide Linkage :
- The sulfonamide group in the target compound and derivatives is a critical pharmacophore for binding to enzymes like carbonic anhydrase or receptors implicated in seizure disorders. However, the diethyl substitution on the sulfonamide in the target compound may alter lipophilicity and blood-brain barrier penetration compared to simpler sulfonamides .
Pharmacological Activity
- Anticonvulsant Potential: Compounds in with sulfonamide-acetyl linkers demonstrated significant anticonvulsant activity (p<0.01) against pentylenetetrazole-induced seizures. This suggests that the target compound, with its analogous sulfonamide and acetyl groups, may share similar mechanisms, possibly via GABAergic modulation or sodium channel inhibition .
- Metabolic Activity : Thiazolidinedione derivatives () are associated with antidiabetic effects. The target compound lacks this moiety, indicating divergent therapeutic applications.
Key Research Findings and Implications
Structural Uniqueness: The benzoxazepinone-sulfonamide hybrid in the target compound offers a novel scaffold for drug discovery, combining rigidity (from the fused ring) and solubility (from the sulfonamide).
Activity Gaps : While anticonvulsant activity is plausible based on structural analogs (), empirical data for the target compound is lacking. Further in vivo studies are needed to validate efficacy and toxicity.
Synthesis Optimization : The carbodiimide method () may require optimization to improve yields, given the steric hindrance of the diethyl sulfonamide group.
Biological Activity
N,N-diethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 434.54 g/mol. The compound features a benzene sulfonamide core linked to a benzoxazepine moiety, which contributes to its pharmacological properties.
Antimicrobial Properties
Research has indicated that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. These compounds often function by inhibiting bacterial folate synthesis through competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial growth and survival.
Antitumor Activity
Several studies have explored the antitumor potential of benzoxazepine derivatives. The presence of the dioxo group in the structure enhances the compound's ability to interact with DNA and inhibit cancer cell proliferation. For instance, compounds with similar structures have shown promising results in preclinical models of breast and colon cancer.
The proposed mechanism of action includes:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleotide synthesis.
- Induction of Apoptosis : Evidence suggests that similar compounds can trigger apoptotic pathways in cancer cells.
- Anti-inflammatory Effects : Some studies indicate that these compounds can modulate inflammatory pathways, potentially reducing tumor-associated inflammation.
Study 1: Antimicrobial Efficacy
A study conducted on various sulfonamide derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL. This suggests strong antimicrobial properties compared to standard antibiotics.
Study 2: Antitumor Activity in vitro
In vitro assays using human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells after treatment.
Research Findings Summary Table
| Property | Finding |
|---|---|
| Molecular Formula | |
| Molecular Weight | 434.54 g/mol |
| MIC against S. aureus | 32 µg/mL |
| IC50 in MCF-7 cells | 25 µM |
| Mechanism of Action | Inhibition of DHPS, induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
